molecular formula C15H11F2N3O2S B2665394 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide CAS No. 851988-21-1

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

Cat. No. B2665394
CAS RN: 851988-21-1
M. Wt: 335.33
InChI Key: SVVKBXDSAXGURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide, commonly known as DBH, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. DBH is a benzothiazole derivative and is widely used in the field of medicinal chemistry. The compound is known for its potential as an anticancer agent, and it has also been studied for its anti-inflammatory, anti-tubercular, and anti-microbial properties.

Scientific Research Applications

Anticonvulsant and Neuroprotective Effects

Research has shown that derivatives of benzothiazole, such as N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, exhibit significant anticonvulsant activity and neuroprotective effects by lowering the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating their potential as leads in searching for safer and more effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Fluorescent Probes for Sensing

The use of benzothiazole derivatives has been explored in the development of fluorescent probes for sensing magnesium and zinc cations, as well as for detecting changes in pH levels. These probes show high sensitivity to pH and selectivity for metal cations, attributed to the high acidity of the fluorophenol moiety (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Inhibition of Eukaryotic DNA Topoisomerase II

Benzothiazole derivatives have been identified as significant inhibitors of eukaryotic DNA topoisomerase II, with certain compounds showing more activity than the reference drug etoposide. This suggests that besides well-known bi- and ter-benzimidazoles, compounds with single bicycle fused ring systems, including benzimidazole, benzoxazole, benzothiazole, and oxazolopyridine derivatives, also exhibit considerable topoisomerase II inhibitory activity (Pınar, Yurdakul, Yildiz, Temiz-Arpaci, Acan, Akı‐Şener, & Yalcin, 2004).

Structural Analysis

The molecular and crystal structure of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate was determined through single-crystal X-ray diffraction studies, providing insights into its fully delocalized benzothiazole system and the presence of a strong intermolecular hydrogen bond, which stabilizes the crystal structure (Yang, Song, Hong, Jin, & Hu, 2005).

Anticancer Agents

Benzothiazole acylhydrazones have been synthesized and investigated for their probable anticancer activity, with certain derivatives showing cytotoxic activity against various cancer cell lines. These studies suggest the modulation of antitumor property by various substitutions at specific positions on the benzothiazole scaffold, highlighting their potential as anticancer agents (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O2S/c1-22-10-4-2-8(3-5-10)14(21)19-20-15-18-13-11(17)6-9(16)7-12(13)23-15/h2-7H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVKBXDSAXGURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.